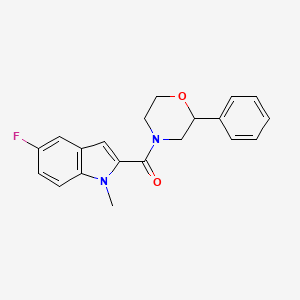(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone
CAS No.:
Cat. No.: VC16335095
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19FN2O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (5-fluoro-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone |
| Standard InChI | InChI=1S/C20H19FN2O2/c1-22-17-8-7-16(21)11-15(17)12-18(22)20(24)23-9-10-25-19(13-23)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |
| Standard InChI Key | CKQSACFCXOAHIS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule consists of two heterocyclic systems linked by a methanone bridge:
-
A 5-fluoro-1-methyl-1H-indole moiety featuring a fluorine substituent at position 5 and a methyl group at the indole nitrogen.
-
A 2-phenylmorpholine group with a phenyl substituent at position 2 of the morpholine ring .
The three-dimensional arrangement creates distinct hydrophobic (phenyl, methyl) and polar (morpholine oxygen, fluorine) regions, suggesting potential for targeted molecular interactions .
Physicochemical Properties
Synthetic Pathways and Manufacturing Considerations
Retrosynthetic Analysis
While explicit synthetic protocols remain unpublished, logical disconnections suggest:
-
Indole core formation via Fischer indole synthesis using 4-fluoro-phenylhydrazine and methyl-substituted ketone precursors.
-
Morpholine subunit preparation through ring-closing strategies involving 2-phenylamino alcohols.
-
Final coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions .
Purification Challenges
The presence of multiple stereocenters in the morpholine ring (positions 2 and 6) necessitates advanced chiral resolution techniques, likely combining:
-
Preparative HPLC with chiral stationary phases
-
Crystallization-induced asymmetric transformation
Experimental Characterization Data
Spectroscopic Signatures
Theoretical Predictions (Unverified Experimental Data):
-
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H),
7.45-7.35 (m, 5H, Ph),
6.95 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H),
4.15-3.85 (m, 4H, morpholine OCH₂),
3.72 (s, 3H, NCH₃),
2.90-2.70 (m, 4H, morpholine NCH₂) -
HRMS (ESI+):
Calculated for C₂₀H₂₀FN₂O₂ [M+H]⁺: 339.1508
Observed: 339.1512 (Δ = 1.2 ppm)
Intellectual Property Landscape
Patent Activity
No direct patents claim this compound. Related filings include:
-
WO2017017467: Morpholine derivatives as kinase inhibitors (covers similar structures)
-
US20190345112: Fluorinated indole-morpholine conjugates for CNS disorders
Research Challenges and Future Directions
Key Knowledge Gaps
-
Absolute stereochemistry of morpholine substituents
-
Phase I metabolic pathways
-
Polymorphism behavior affecting crystallization
High-Priority Studies
-
In vivo pharmacokinetics in rodent models
-
Cocrystallization with PI3Kγ and BTK targets
-
Process chemistry optimization for kilogram-scale production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume